REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].Cl.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14]([NH:16][O:17][CH3:18])=[O:15])=[CH:9][CH:8]=1.C(N(CC)CC)C.O>O1CCCC1.C(OCC)C>[N:6]([C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14]([NH:16][O:17][CH3:18])=[O:15])=[CH:9][CH:8]=1)=[C:1]=[S:2] |f:1.2|
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
N-(4-aminophenyl)-N′-methoxyurea hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C=C1)NC(=O)NOC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After decantation and extractions
|
Type
|
WASH
|
Details
|
washed with salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (eluent: heptane/ethyl acetate 7:3 to 3:7)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(C=C1)NC(=O)NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |